molecular formula C25H34N4O B6137221 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide

1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide

Cat. No. B6137221
M. Wt: 406.6 g/mol
InChI Key: MRHQHJGKJVNGSQ-UHFFFAOYSA-N
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Description

1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide, commonly known as BPEB, is a compound that belongs to the family of piperidine derivatives. It is a potent and selective ligand for the dopamine transporter (DAT) and has been extensively studied for its potential applications in the field of neuroscience.

Scientific Research Applications

BPEB has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective ligand for the dopamine transporter (1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide), which plays a crucial role in the regulation of dopamine neurotransmission. BPEB has been used in various studies to investigate the role of 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in dopamine signaling and its implications for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

BPEB binds to the 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide with high affinity and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission. BPEB has been shown to have a higher affinity for 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide than other commonly used 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide ligands such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
BPEB has been shown to have significant effects on dopamine signaling in the brain. It has been found to increase extracellular dopamine levels in various brain regions such as the striatum, nucleus accumbens, and prefrontal cortex. BPEB has also been shown to improve cognitive function and attention in animal models of ADHD.

Advantages and Limitations for Lab Experiments

BPEB has several advantages for lab experiments. It is a highly selective ligand for 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide and has a higher affinity than other commonly used 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide ligands. BPEB is also stable and can be easily synthesized using standard chemical procedures. However, BPEB has some limitations as well. It is a relatively new compound and its long-term effects on dopamine signaling and behavior are not well understood. Additionally, BPEB has a short half-life and its effects on 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide may be short-lived.

Future Directions

There are several future directions for BPEB research. One potential application is in the development of new treatments for neurological disorders such as ADHD and drug addiction. BPEB has shown promise in improving cognitive function and attention in animal models of ADHD, and further studies are needed to investigate its potential therapeutic effects in humans. Another future direction is in the development of new imaging techniques for studying dopamine signaling in the brain. BPEB could be used as a tracer in positron emission tomography (PET) imaging studies to investigate the role of 1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide in various neurological disorders. Finally, further studies are needed to investigate the long-term effects of BPEB on dopamine signaling and behavior.

Synthesis Methods

BPEB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzylpiperidin-4-one with 2-(2-pyridinyl)ethylamine in the presence of a suitable catalyst. The resulting product is then treated with 3-chlorocarbonyl-1,4-diazabicyclo[2.2.2]octane to yield BPEB.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O/c30-25(27-15-11-23-10-4-5-14-26-23)22-9-6-16-29(20-22)24-12-17-28(18-13-24)19-21-7-2-1-3-8-21/h1-5,7-8,10,14,22,24H,6,9,11-13,15-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHQHJGKJVNGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide

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